Welcome to the BenchChem Online Store!
molecular formula C11H13N3O2S B8477850 Methyl 2-azido-3-(benzylsulfanyl)propanoate CAS No. 88347-75-5

Methyl 2-azido-3-(benzylsulfanyl)propanoate

Cat. No. B8477850
M. Wt: 251.31 g/mol
InChI Key: YDTHQGQNOHQEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871916B2

Procedure details

Following a method described by Aubé and coworkers [S. K. Ramanathan, J. Keeler, H.-L. Lee, D. S. Reddy, G. Lushington, J. Aubé, Org. Lett. 2005, 7, 1059-1062], a solution of NaN3 (0.88 g, 13.7 mmol) in H2O (2.5 mL) was cooled to 0° C. and CH2Cl2 (4 mL) was added. Whilst the mixture was stirring vigorously, Tf2O (CF3SO2OSO2CF3, 0.47 mL, 2.26 mmol) was added dropwise. The resulting solution was stirred for an additional 2 h. The mixture was then placed in a separating funnel, and the organic layer was removed. The aqueous phase was extracted further with CH2Cl2 (2×3 mL). The organic layers were combined, washed with saturated Na2CO3, dried over Na2SO4(s), and filtered. The resulting solution of TfN3 was added dropwise to a solution of methyl 2-amino-3-(benzylsulfanyl)propanoate hydrochloride salt (0.37 g, 1.40 mmol) and DMAP (0.75 g, 6.16 mmol) in CH2Cl2 (5 mL). The resulting solution was stirred overnight under Ar(g). The mixture was concentrated under reduced pressure and purified by silica gel flash chromatography, eluting with CH2Cl2, to give azide 2e as an oil (0.26 g, 1.05 mmol, 75% yield).
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.S(N=[N+]=[N-])(C(F)(F)F)(=O)=O.Cl.N[CH:32]([CH2:37][S:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:33]([O:35][CH3:36])=[O:34]>O.CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:1]([CH:32]([CH2:37][S:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:33]([O:35][CH3:36])=[O:34])=[N+:2]=[N-:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)N=[N+]=[N-]
Name
Quantity
0.37 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)CSCC1=CC=CC=C1
Name
Quantity
0.75 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Whilst the mixture was stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was then placed in a separating funnel
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted further with CH2Cl2 (2×3 mL)
WASH
Type
WASH
Details
washed with saturated Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4(s)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C(C(=O)OC)CSCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.05 mmol
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.